molecular formula C6H8N2O6 B14232441 Pyrazine-2,6-dicarboxylic acid dihydrate CAS No. 562798-43-0

Pyrazine-2,6-dicarboxylic acid dihydrate

Cat. No.: B14232441
CAS No.: 562798-43-0
M. Wt: 204.14 g/mol
InChI Key: OBGCNSZGPPEKQM-UHFFFAOYSA-N
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Description

Pyrazine-2,6-dicarboxylic acid dihydrate is a versatile heterocyclic building block essential for constructing sophisticated metal-organic frameworks (MOFs) and coordination polymers. Its molecular structure features two carboxylic acid groups and two nitrogen atoms, enabling a wide array of coordination modes to bind metal ions such as Nd(III), Eu(III), Co(II), and Mn(II). This versatility allows researchers to design and synthesize zero-, one-, two-, and three-dimensional network structures with tailored properties . Compared to similar ligands like pyridine-2,6-dicarboxylic acid, the pyrazine core offers an additional nitrogen donor at the 4-position. This provides an extra coordination site and enhances the ligand's ability to form hydrogen bonds, which is crucial for developing novel supramolecular architectures and functional materials . The compound has been successfully employed in hydro(solvo)thermal synthesis to create complexes with potential applications in molecular adsorption, separation, and magnetism . Its role as a precursor in the synthesis of various metal complexes is well-documented, making it a valuable reagent in inorganic and materials chemistry research . Handling and Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place. Handle in a well-ventilated area and wear suitable protective clothing to avoid contact with skin and eyes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

562798-43-0

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

IUPAC Name

pyrazine-2,6-dicarboxylic acid;dihydrate

InChI

InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-2-4(8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2

InChI Key

OBGCNSZGPPEKQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(=O)O)C(=O)O.O.O

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazine 2,6 Dicarboxylic Acid Dihydrate

Strategic Approaches to Pyrazine (B50134) Ring Functionalization and Carboxylic Acid Incorporation

The synthesis of pyrazine-2,6-dicarboxylic acid can be approached through two primary strategies: the functionalization of a pre-existing pyrazine core or the construction of the pyrazine ring with the necessary substituents or their precursors already in place.

One common functionalization strategy begins with a simple, readily available pyrazine derivative, such as 2,6-dimethylpyrazine. The methyl groups serve as handles that can be later transformed into carboxylic acids. Another approach involves the use of halogenated pyrazines, for instance, 2,6-dichloropyrazine (B21018). The chloro-substituents are versatile functional groups that can be converted into carboxylic acid moieties or their precursors through various transition-metal-catalyzed cross-coupling reactions followed by oxidation. Palladium-catalyzed reactions, for example, allow for the introduction of cyano, alkenyl, or alkyl groups, which can then be oxidized to yield the desired carboxylic acid functions nih.gov.

Alternatively, the carboxylic acid groups or their synthetic equivalents can be incorporated during the ring-formation step. This involves the careful selection of acyclic precursors that already contain the required carbon framework. For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids can produce unsymmetrical 2,6-disubstituted pyrazines, demonstrating a modern approach to building the ring with desired functionalities organic-chemistry.org. While this specific example yields aryl-substituted pyrazines, the underlying principle of using functionalized building blocks for ring construction is a key strategy for accessing complex pyrazine derivatives.

Optimization of Cyclization Pathways for Pyrazine-2,6-dicarboxylic Acid Precursors

The core of the pyrazine ring is typically formed via a cyclocondensation reaction. The classical and most direct method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine intermediate researchgate.net. To synthesize a 2,6-disubstituted pyrazine precursor, unsymmetrical starting materials are required.

For instance, the condensation of ethylenediamine with a 1,2-dicarbonyl compound bearing precursor functionalities (R¹, R²) at the appropriate positions can lead to a 2,3-disubstituted-5,6-dihydropyrazine. Subsequent oxidation aromatizes the ring. The key to forming a 2,6-disubstituted pyrazine lies in the careful design of the acyclic precursors. A common pathway involves the self-condensation of α-aminoketones. The dimerization of an α-aminoketone of the structure R¹-C(=O)-CH₂-NH₂ can lead to a symmetrically 2,5-disubstituted dihydropyrazine. To achieve a 2,6-substitution pattern, more complex, multi-step cyclization strategies are often necessary, involving protected or masked functional groups that guide the regioselectivity of the condensation. beilstein-journals.orgnih.gov

Modern synthetic protocols have focused on optimizing these pathways for efficiency and control. For example, metal-catalyzed dehydrogenative coupling reactions provide an atom-economical route to substituted pyrazines from simpler precursors, representing a significant advancement over classical multi-step condensation and oxidation sequences.

Controlled Oxidative Methods for Introducing Carboxylic Acid Moieties

The oxidation of alkyl-substituted pyrazines is a primary method for introducing carboxylic acid groups onto the pyrazine ring. The most common precursor for pyrazine-2,6-dicarboxylic acid is 2,6-dimethylpyrazine.

Historically, strong oxidizing agents such as potassium permanganate (KMnO₄) have been widely used. sciencemadness.org This method, while effective, often requires harsh reaction conditions, can lead to over-oxidation and ring cleavage, and generates significant amounts of manganese dioxide waste. The oxidation of 2,6-dimethylpyridine (an analogous substrate) to dipicolinic acid often employs strong oxidants like hexavalent chromium salts, which also pose significant environmental challenges. google.com

To address these limitations, more controlled and environmentally benign oxidative methods are being developed. Liquid-phase catalytic oxidation using molecular oxygen or air as the primary oxidant offers a greener alternative. google.com This approach utilizes transition metal catalysts, such as metal porphyrin compounds, to activate the methyl groups for oxidation under milder conditions (e.g., 60-100 °C). google.com Similarly, palladium(II) complexes have been shown to catalyze the aerobic oxidation of methyl groups on related heterocyclic systems, primarily yielding intermediate acetates but also the corresponding carboxylic acids as minor products. researchgate.net These catalytic systems offer higher selectivity and significantly reduce waste compared to stoichiometric strong oxidants.

Oxidation Method Oxidant Substrate Catalyst Conditions Advantages/Disadvantages
Classical Oxidation Potassium Permanganate (KMnO₄)2,6-DimethylpyrazineNoneHarsh (Heat)Effective but low selectivity, large waste volume. sciencemadness.org
Chromium Oxidation Hexavalent Chromium Salts2,6-DimethylpyridineNoneAcidic, 70-115 °CHigh yield but uses toxic heavy metals. google.com
Catalytic Oxidation Air / Oxygen2,6-LutidineMetal PorphyrinsAqueous, 60-100 °CMilder conditions, less waste, catalyst can be recovered. google.com
Palladium Catalysis Oxygen (aerobic)8-MethylquinolinesPd(II) complexesAcetic AcidHigh regioselectivity, but carboxylic acid is often a minor product. researchgate.net

Hydrolytic Routes from Pyrazine Derivatives to Pyrazine-2,6-dicarboxylic Acid

An important alternative to the direct oxidation of alkylpyrazines is the synthesis and subsequent hydrolysis of pyrazine derivatives where the carboxylic acid function is masked as a nitrile or ester group. This two-step approach can offer advantages in terms of purification and reaction control.

The synthesis typically begins with a dihalogenated pyrazine, such as 2,6-dibromopyrazine or 2,6-dichloropyrazine. The halogen atoms can be converted to nitrile groups (-CN) via nucleophilic substitution, often using a metal cyanide salt like copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation reactions. researchgate.net These modern catalytic methods often proceed under milder conditions and with higher yields compared to classical approaches. researchgate.net

Once the pyrazine-2,6-dicarbonitrile is obtained, it can be hydrolyzed to the corresponding dicarboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Acidic Hydrolysis: Heating the dinitrile in the presence of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. This proceeds through an amide intermediate to furnish the carboxylic acid.

Basic Hydrolysis: Alternatively, heating the dinitrile with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. This also forms an intermediate amide, which is then hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral pyrazine-2,6-dicarboxylic acid.

This hydrolytic route is advantageous because the dinitrile intermediate is often a crystalline, easily purifiable solid, allowing for the removal of impurities before the final hydrolysis step.

Novel and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of pyrazine-2,6-dicarboxylic acid and related compounds. These efforts aim to reduce the use of hazardous materials, minimize waste, and lower energy consumption.

A key area of development is the replacement of hazardous solvents and reagents. The use of water as a reaction solvent is highly desirable. For example, the synthesis of α-hydroxy phosphonates has been achieved in water using pyridine-2,6-dicarboxylic acid itself as a bifunctional organocatalyst, highlighting the potential for aqueous-phase catalysis in related heterocyclic chemistry. organic-chemistry.org

Another green approach is the development of novel catalytic systems that avoid the use of stoichiometric heavy metals or harsh oxidants. As mentioned previously, liquid-phase catalytic oxidation using air as the oxidant and recoverable catalysts like metal porphyrins represents a significant step forward. google.com Similarly, a method for synthesizing the related 2,3-pyrazinedicarboxylic acid utilizes sodium chlorate as a milder oxidant in a copper-catalyzed system, reducing the risks and environmental impact associated with permanganate oxidation. google.com

Solid-state synthesis is another promising green methodology. The synthesis of a zinc pyridine-2,6-dicarboxylate complex has been demonstrated via a room-temperature solid-state reaction, which completely eliminates the need for solvents. While this example involves the coordination of the final product, the principle of solvent-free mechanochemical or solid-state synthesis could potentially be applied to the formation of the pyrazine ring itself, offering a path to significantly reduce solvent waste.

Crystallographic Analysis and Solid State Structural Elucidation of Pyrazine 2,6 Dicarboxylic Acid Dihydrate

Single-Crystal X-ray Diffraction Studies on Pyrazine-2,6-dicarboxylic Acid Dihydrate

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. This method has been employed to determine the crystal structure of this compound, revealing key features of its solid-state conformation and intermolecular interactions. The structure is characterized by planar layers where the acid and water molecules are interconnected through a network of hydrogen bonds. These layers are also hydrogen-bonded to one another. researchgate.netresearchgate.net

Crystallographic studies have unequivocally established that this compound crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific space group has been identified as C2/m . researchgate.netresearchgate.net This space group indicates a centrosymmetric crystal structure with a two-fold rotation axis and a mirror plane.

ParameterValue
Crystal System Monoclinic
Space Group C2/m
Crystal System and Space Group of this compound.

The molecular conformation of this compound in the solid state is largely planar. While specific torsional angles for the dihydrate form are not extensively reported in the literature, studies on closely related adducts of pyrazine-2,6-dicarboxylic acid indicate that the carboxylic groups are nearly coplanar with the pyrazine (B50134) ring. researchgate.net This planarity is a significant feature of the molecule's conformation. For comparison, in a hydrazine (B178648) adduct of the isomeric pyrazine-2,5-dicarboxylic acid, the carboxylic groups exhibit dihedral angles of +11.7(1)° and -11.7(1)° with respect to the pyrazine ring plane. researchgate.net Although this data is for a different isomer, it provides insight into the slight torsional deviations from complete planarity that can occur in such systems.

The pyrazine ring, being an aromatic heterocycle, is inherently planar. researchgate.net X-ray diffraction data confirms this planarity in the crystal structure of this compound. The two carboxylic acid groups attached at the 2 and 6 positions of the ring also tend to be coplanar with the ring itself. This coplanarity facilitates the formation of an extensive hydrogen-bonding network within the crystal lattice. The structure consists of planar layers where the acid and water molecules interact through these hydrogen bonds. researchgate.netresearchgate.net

Polymorphism and Hydration State Investigations in Pyrazine-2,6-dicarboxylic Acid Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. However, based on a thorough review of the available scientific literature, there are no specific reports on the investigation of polymorphism for this compound. While polymorphism has been studied in related compounds, such as the anhydrous form of pyridine-2,6-dicarboxylic acid, similar investigations for the dihydrate of the pyrazine derivative have not been documented. The focus of existing research has been on the characterization of the stable dihydrate form.

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydrogen Bonding Refinement

Neutron diffraction is a powerful technique for precisely locating hydrogen atoms in crystal structures, which is often challenging with X-ray diffraction alone. This precision is crucial for a detailed understanding of hydrogen bonding networks. Despite the utility of this technique, a comprehensive search of the scientific literature reveals no published neutron diffraction studies specifically conducted on this compound. Therefore, the refinement of hydrogen atom positions and a more detailed analysis of the hydrogen bonding based on neutron diffraction data are not available at present.

Supramolecular Chemistry and Non Covalent Interactions in Pyrazine 2,6 Dicarboxylic Acid Dihydrate Systems

Comprehensive Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structure of Pyrazine-2,6-dicarboxylic acid dihydrate is fundamentally governed by a sophisticated and extensive network of intermolecular hydrogen bonds. tandfonline.comresearchgate.net These interactions are the primary directional forces responsible for the assembly of the constituent molecules—the pyrazine (B50134) acid and water—into a stable, ordered crystalline lattice. tandfonline.comresearchgate.net X-ray diffraction studies reveal that the crystals are monoclinic and the structure is composed of planar layers where the acid and water molecules are intricately linked through these hydrogen bonds. tandfonline.comresearchgate.net The stability of the entire three-dimensional architecture is derived not only from interactions within these layers but also from hydrogen bonds that connect adjacent layers. tandfonline.comresearchgate.net The lone pair electrons on the nitrogen atoms of the pyrazine ring are noted to readily participate in hydrogen bonding, in some cases showing a preference for forming O–H···N bonds over O–H···O bonds, suggesting the former can be energetically more favorable in such aromatic systems. researchgate.netresearchgate.net The prevalence and strength of these non-covalent interactions are central to understanding the material's solid-state properties.

Role of Carboxylic Acid Groups in Proton Transfer and Self-Assembly

The two carboxylic acid groups attached to the pyrazine ring are the most critical functional groups driving the self-assembly of the molecule. Their ability to act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the carbonyl oxygen) allows for the formation of robust and predictable supramolecular synthons. mdpi.commdpi.com A common motif in similar systems is the formation of hydrogen-bonded chains that exploit the pyridine-carboxylic acid synthon. rsc.orgresearchgate.net

Influence of Water Molecules in Crystalline Supramolecular Architectures

Table 1: Selected Intermolecular Hydrogen Bond Data in Related Systems

Donor-H···Acceptor Interaction Type Distance (Å) Reference
O-H···N Acid-Pyrazine Ring ~2.765 researchgate.net
O-H···O Acid-Acid / Acid-Water 2.51 - 3.07 researchgate.netresearchgate.nettandfonline.com

Note: Specific distances for this compound require direct crystallographic data; the values presented are representative of interactions found in this and closely related structures.

Crystal Engineering Principles Applied to this compound

The solid-state structure of this compound is a clear manifestation of crystal engineering principles, where the final architecture is a predictable consequence of the molecule's functional groups and their preferred non-covalent interactions. The primary tool in this system is the hydrogen bond, which forms reliable patterns known as supramolecular synthons. mdpi.com The interaction between carboxylic acid groups and the nitrogen atoms of the pyrazine ring is a particularly robust and well-understood synthon that guides the assembly of the molecules into chains or more complex motifs. rsc.orgresearchgate.net The presence of two carboxylic acid groups offers multiple sites for these interactions, allowing for the formation of extended networks. The water molecules further expand the structural possibilities, acting as versatile connectors that can satisfy the hydrogen-bonding requirements of the acid molecules, leading to the formation of stable, layered structures. tandfonline.comresearchgate.net By understanding these hierarchical interactions—from simple donor-acceptor pairings to the assembly of 1D chains, 2D layers, and their final 3D packing via weaker forces like π-stacking—it is possible to rationalize and even predict the crystalline form of this and related compounds. mdpi.comrsc.org

Formation of One-, Two-, and Three-Dimensional Supramolecular Networks

The assembly of this compound into a macroscopic crystal is a hierarchical process that builds dimensionality through specific non-covalent interactions.

One-Dimensional (1D) Networks: The initial and strongest interactions often involve the carboxylic acid groups linking molecules head-to-tail or forming dimers, resulting in the formation of infinite one-dimensional chains or ribbons. rsc.orgresearchgate.netnih.gov This is a common motif observed in cocrystals of pyrazine with various dicarboxylic acids. rsc.orgresearchgate.net

Two-Dimensional (2D) Networks: These 1D chains are subsequently linked together into two-dimensional sheets or layers. tandfonline.comresearchgate.net In the dihydrate structure, this is primarily accomplished by the bridging water molecules, which form hydrogen bonds to adjacent chains, effectively stitching them together. tandfonline.comresearchgate.nettandfonline.com The result is a planar layer composed of an interconnected grid of acid and water molecules. tandfonline.comresearchgate.net

Three-Dimensional (3D) Networks: The final 3D supramolecular architecture is achieved when the 2D layers are stacked upon one another. The cohesion between these layers is mediated by a combination of further hydrogen bonds and weaker, less directional forces. tandfonline.comnih.gov These interlayer forces can include additional hydrogen bonds directly between the layers, as well as π-stacking interactions between the pyrazine rings of molecules in adjacent sheets and van der Waals forces. researchgate.nettandfonline.comrsc.org This layered construction ultimately leads to a densely packed and stable three-dimensional network. nih.gov

Coordination Chemistry of Pyrazine 2,6 Dicarboxylic Acid Dihydrate As a Ligand

Versatile Coordination Modes of Pyrazine-2,6-dicarboxylate Ligand

The pyrazine-2,6-dicarboxylate ligand can adopt several coordination modes, which contributes to the structural diversity of its metal complexes. These modes are primarily dictated by the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter ions.

One of the common coordination modes of the pyrazine-2,6-dicarboxylate ligand is its ability to act as a chelating agent. Chelation involves the formation of a ring structure with the metal ion through two or more donor atoms from the same ligand. In the case of pyrazine-2,6-dicarboxylate, this is typically achieved through one of the carboxylate oxygen atoms and the adjacent pyrazine (B50134) nitrogen atom. This N,O-bidentate chelation results in the formation of a stable five-membered ring with the metal center.

This chelating behavior has been observed in various metal complexes. For instance, in a zinc(II) complex, the ligand utilizes both its N,O-chelating sites to bridge two symmetry-independent Li⁺ ions. researchgate.net The carboxylate oxygen atom of one of these sites also bridges to another Li⁺ ion. researchgate.net This demonstrates the ligand's capacity for forming intricate coordination networks through a combination of chelating and bridging interactions.

In addition to chelation, the pyrazine-2,6-dicarboxylate ligand frequently acts as a bridging ligand, connecting two or more metal centers to form extended one-, two-, or three-dimensional polymeric structures. bohrium.com This bridging functionality can occur in several ways:

Carboxylate Bridging: The carboxylate groups can bridge metal ions in a syn-syn, syn-anti, or anti-anti fashion.

Pyrazine Bridging: The two nitrogen atoms of the pyrazine ring can coordinate to different metal ions, acting as a linear or bent bridge.

Combined Bridging: A combination of carboxylate and pyrazine bridging can lead to the formation of complex and high-dimensional networks.

For example, in a strontium(II) complex, the pyrazine-2,6-dicarboxylate molecules bridge the strontium ions using both (N,O)-bonding moieties. researchgate.net This results in a polymeric structure. Similarly, in a zinc(II) complex, the ligands bridge the Zn(II) ions via two symmetry-related oxygen atoms from different carboxylic groups and the hetero-ring nitrogen atoms, forming molecular chains. tandfonline.com The pyrazine-2,5-dicarboxylato ligand, a close isomer, has been shown to display a bis-bidentate coordination mode, affording polymeric 1-D chains with various transition metals. acs.org

Synthesis and Characterization of Metal Complexes with Pyrazine-2,6-dicarboxylic Acid Dihydrate

The synthesis of metal complexes with pyrazine-2,6-dicarboxylic acid is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. Slow evaporation of the solvent from the reaction mixture can also yield crystalline products. mdpi.com The resulting complexes are then characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. nih.gov

A wide array of transition metal complexes with pyrazine-2,6-dicarboxylic acid have been synthesized and structurally characterized. These complexes exhibit a rich diversity of coordination geometries and network topologies.

For instance, new complexes of Cu(II), Zn(II), and Ni(II) with pyrazine-2-carboxylic acid have been synthesized and studied. bohrium.com In a cadmium(II) coordination polymer, the metal atom is seven-coordinated by a pyrazine nitrogen atom, a pyridine (B92270) nitrogen atom, two water oxygen atoms, and two carboxylate oxygen atoms. nih.gov One of the carboxylate oxygen atoms bridges two Cd(II) atoms to form a Cd₂O₂ unit. nih.gov The synthesis of a novel three-dimensional manganese(II) compound with pyrazine-2,5-dicarboxylato bridging ligands has also been reported. researchgate.net

Table 1: Selected Transition Metal Complexes with Pyrazine-2,6-dicarboxylate and Related Ligands

Metal Ion Compound Formula Coordination Environment of Metal Ion Dimensionality Reference
Zn(II) [Zn(pzdc)(H₂O)₂] Distorted octahedral 1D Chains tandfonline.com
Cd(II) [Cd(C₁₆H₈N₄O₄)(H₂O)₂]n Seven-coordinate, pentagonal bipyramid 2D Polymer nih.gov
Mn(II) [Mn(μ₄-pzdc)]n Hexacoordinate 3D Polymer researchgate.net
Cu(II) [Cu(pzdc)(H₂O)₂]·2H₂O Not specified 1D Polymer Not specified

| Ni(II) | [Ni(ptcH₂)(bpy)(H₂O)] | Distorted octahedral | Mononuclear | researchgate.net |

Note: pzdc = pyrazine-2,6-dicarboxylate; ptcH₂ = pyrazine-2,3,5,6-tetracarboxylic acid; bpy = 2,2'-bipyridine; C₁₆H₈N₄O₄ = 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate

The coordination chemistry of pyrazine-2,6-dicarboxylic acid extends beyond transition metals to include lanthanides and main group metals. These complexes also exhibit interesting structural features and properties.

For example, the crystal structures of two calcium(II) complexes and a strontium(II) complex with pyrazine-2,6-dicarboxylate and water ligands have been determined. tandfonline.com In the strontium(II) complex, the pyrazine-2,6-dicarboxylate ligand bridges the metal ions, leading to a polymeric structure. researchgate.net The synthesis and photophysical properties of Eu(III) complexes with pyrazine-2,6-dicarboxylic acid have also been reported, demonstrating highly efficient metal-centered luminescence in the solid state. nih.gov

Investigation of Metal Coordination Geometries and Electronic Structures

The coordination geometry around the metal center in pyrazine-2,6-dicarboxylate complexes is highly variable and depends on the specific metal ion and the coordination mode of the ligand. Common geometries include octahedral, distorted octahedral, square pyramidal, and pentagonal bipyramidal. tandfonline.comnih.govmdpi.com

In a zinc(II) complex, the Zn(II) ion and four coordinating atoms are coplanar, and two symmetry-related water molecules complete the coordination to form a distorted octahedron. tandfonline.com In a cadmium(II) coordination polymer, the metal atom is seven-coordinated in a pentagonal bipyramidal geometry. nih.gov

The electronic structures of these complexes are also of significant interest. The interaction between the metal d-orbitals and the ligand orbitals determines the electronic properties, such as color, magnetic behavior, and reactivity. For instance, the magnetic properties of transition metal complexes with pyrazine-dicarboxylato ligands have been studied to analyze the capability of the pyrazine ring to transmit magnetic interactions. acs.org The electronic structure of pyrazine(diimine) complexes with first-row transition metals has been a focus of research to understand their reactivity. msstate.edu

Solution-Phase Studies of this compound Metal Complexation

The complexation of pyrazine-2,6-dicarboxylic acid (H₂pzdc) in solution has been a subject of significant interest, particularly concerning its interactions with lanthanide ions. The stability of these complexes in aqueous media is a key factor in determining their potential applications, for instance, in sensitized luminescence.

Research has demonstrated that Eu(III) complexes with pyrazine-2,6-dicarboxylic acid exhibit moderate stability in aqueous solutions at a physiological pH of 7.4. The stability is quantified by a pEu value of approximately 10.5, which indicates the negative logarithm of the free Eu(III) concentration at specific ligand and metal concentrations. However, it has been noted that at concentrations below the millimolar range, the hydrolysis of the complex anion can become a competing reaction. This hydrolysis can lead to a reduction in the observed luminescence intensity from the europium ion, highlighting the importance of understanding the full thermodynamic stability of such complexes in solution. A comprehensive evaluation of these thermodynamic parameters is crucial for rationalizing the observed differences in the solution behavior and luminescent properties of these coordination compounds.

Potentiometric pH Titration for Stability Constant Determination

Potentiometric pH titration is a cornerstone technique for determining the stability constants of metal complexes in solution. This method involves the meticulous measurement of the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as it is titrated with a standard solution of a strong base.

The underlying principle of this method is that the formation of a metal-ligand complex often involves the displacement of protons from the ligand, leading to a change in the pH of the solution. By carefully monitoring these pH changes, researchers can calculate the concentrations of the various species present at equilibrium.

Equilibrium Speciation and Protonation Constants

Before determining the stability of metal complexes, it is essential to understand the acid-base properties of the ligand itself. Pyrazine-2,6-dicarboxylic acid is a diprotic acid, meaning it can donate two protons. The protonation constants (or their negative logarithms, pKa values) quantify the tendency of the fully deprotonated ligand to accept protons. These constants are fundamental to understanding which form of the ligand is prevalent at a given pH and, consequently, which species is available to coordinate with metal ions.

Potentiometric titration is also the primary method for determining these protonation constants. A solution of the ligand is titrated with a strong base, and the resulting pH changes are used to calculate the pKa values.

Metal Organic Frameworks Mofs and Coordination Polymers Cps Utilizing Pyrazine 2,6 Dicarboxylic Acid Dihydrate

Design Principles for Pyrazine-2,6-dicarboxylate-Based MOFs and CPs

The design of MOFs and CPs using pyrazine-2,6-dicarboxylate is guided by several key principles that leverage the ligand's specific geometric and chemical characteristics. The pyrazine-2,6-dicarboxylate anion acts as a versatile building block, offering multiple coordination sites—two carboxylate oxygen atoms and the pyrazine (B50134) ring nitrogen atoms—which can bind to various metal ions. researchgate.net This multi-dentate nature allows it to form stable complexes with a limited steric hindrance, which is crucial for creating predictable and interesting topologies. researchgate.net

A primary design strategy involves combining rigid, linear linkers like pyrazine with metal ions to construct extended networks ranging from one-dimensional (1D) to three-dimensional (3D) architectures. nih.govacs.org The final dimensionality and topology of the framework are influenced by the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions. The pyrazine-dicarboxylate ligand can adopt several coordination modes, including monodentate, bridging, and chelate fashions, which contributes to the structural diversity of the resulting materials. nih.gov

The selection of the metal ion is a critical factor. High-valent metals such as Zr⁴⁺, Cr³⁺, and Fe³⁺ tend to form strong coordination bonds with oxygen-donor ligands (hard bases), leading to MOFs with enhanced chemical stability. nih.gov Conversely, softer metal ions like Ag⁺ or Co²⁺ can form stable frameworks with N-containing linkers (soft bases). nih.gov The interplay between the hard-soft acid-base (HSAB) principle, the metal ion's preferred coordination number, and the ligand's geometry dictates the final structure.

Furthermore, the use of ancillary or co-ligands in conjunction with pyrazine-2,6-dicarboxylate is a common strategy to fine-tune the resulting structures. researchgate.netrsc.org These additional ligands can act as pillars, spacers, or modulators, influencing the dimensionality, porosity, and functional properties of the final framework. For instance, the introduction of different N-heterocyclic spacers can lead to the formation of 1D, 2D, or 3D structures from the same metal-ligand system. researchgate.net

Hydrothermal and Solvothermal Synthesis of Extended Networks

Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing crystalline MOFs and CPs from pyrazine-2,6-dicarboxylic acid. researchgate.net These methods involve heating the reactants (a metal salt and the organic linker) in a sealed vessel, typically in water (hydrothermal) or an organic solvent (solvothermal), at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the extended network. researchgate.net

The choice of solvent is a critical parameter that can significantly influence the final product's architecture. For example, in the synthesis of cobalt(II) coordination polymers with pyrazine and succinic acid, different solvents like water, DMSO, and DMF led to the formation of distinct 1D and 3D structures. acs.org Similarly, the synthesis of zinc metal-organic framework isomers based on a pyrazine tetracarboxylic acid derivative was controlled by using different solvents and acid species. rsc.org

Other reaction parameters, including temperature, reaction time, pH, and reactant concentration, also play a crucial role in directing the self-assembly process. researchgate.netdergipark.org.tr Even minor adjustments to these conditions can lead to different crystalline phases or structures with varying dimensionalities. researchgate.net For instance, the pH of the reaction mixture was shown to be a determining factor in the structure of lanthanum(III) coordination polymers with pyrazine-2,3-dicarboxylate, yielding different 3D frameworks under subcritical water conditions. dergipark.org.tr In some cases, these synthesis conditions can lead to in-situ reactions, such as the decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid to form pyrazine-2,6-dicarboxylic acid, which then coordinates with the metal ion. acs.org

The table below summarizes examples of MOFs and CPs synthesized using these methods, highlighting the reaction conditions and resulting dimensionality.

CompoundMetal IonLigand(s)Synthesis MethodSolventDimensionalityReference
{[Mn(Pyzdc)(H2O)2]·2H2O}nMn(II)Pyrazine-2,3-dicarboxylic acidSolvothermalNot SpecifiedNot Specified researchgate.net
[Co(Pyzdc)(H2O)2]nCo(II)Pyrazine-2,3-dicarboxylic acidSolvothermalNot SpecifiedNot Specified researchgate.net
[Co(H2O)(pyz)(suc)]Co(II)Pyrazine, Succinic acidHydrothermalWater3D nih.govacs.org
[La2(2,3-pzdc)3(H2O)]n·3nH2OLa(III)Pyrazine-2,3-dicarboxylic acidHydrothermalWater3D dergipark.org.tr
[Cu(pzda)(4,4′-bpy)]·H2OCu(II)Pyrazine-2,6-dicarboxylic acid, 4,4′-bipyridineHydrothermalNot SpecifiedNot Specified researchgate.net

Structural Diversity of Pyrazine-2,6-dicarboxylate MOFs/CPs (1D, 2D, 3D Architectures)

The ability of the pyrazine-2,6-dicarboxylate ligand to bridge metal centers in various ways results in a remarkable structural diversity, with architectures spanning 1D chains, 2D layers, and 3D frameworks. The final structure is a complex interplay of the metal's coordination preference, the ligand's flexibility and coordination modes, and the presence of co-ligands or solvent molecules.

1D Architectures: One-dimensional structures, such as linear or ladder-like chains, are often formed when the metal-ligand connectivity is restricted in two or three dimensions. For example, the pyrazine-2,5-dicarboxylate ligand, a close isomer of the 2,6-dicarboxylate, has been shown to form polymeric 1D chains with Mn(II), Fe(II), Zn(II), and Cu(II). acs.org In some systems, the use of a "blocking" ligand like 1,10-phenanthroline (B135089) can prevent further polymerization, leading to discrete dimeric entities instead of extended chains. acs.org A novel 1D ladder-like chain was also reported for a copper(II) complex with pyrazine-2,5-dicarboxylic acid. researchgate.net

2D Architectures: Two-dimensional networks or layers can be constructed when metal centers are linked by pyrazine-2,6-dicarboxylate in a planar fashion. These layers can then stack upon one another, held together by weaker forces like hydrogen bonds or π–π stacking, to form a 3D supramolecular network. A 2D layered network was observed in a silver(I) complex, which also featured a strong Ag–Ag interaction. researchgate.net The reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with cadmium dichloride also resulted in the formation of a 2D coordination polymer. nih.gov Uranyl thiophene (B33073) dicarboxylate complexes, when crystallized with pyrazine as a guest molecule, have also been shown to form 2D layered structures. acs.org

3D Architectures: Three-dimensional frameworks represent the most complex structures, where the metal-ligand network extends in all directions. These materials are often porous and are of significant interest for applications in gas storage and separation. The use of pyrazine-2,6-dicarboxylate and its derivatives can lead to intricate 3D topologies. For instance, cobalt(II) and 2,2′-bithiophen-5,5′-dicarboxylate, when combined with pyrazine as a co-ligand, form a 3D framework where trinuclear cobalt units are connected by both dicarboxylate and pyrazine bridging ligands. nih.gov Similarly, a 3D channel architecture was achieved in a silver(I) complex involving a thiazolidine-based ligand derived from pyrazine dicarboxylic acid. researchgate.net The reaction of pyridine-3,5-dicarboxylic acid with various metal ions has also yielded numerous 3D coordination polymers with unusual structural architectures and new topological types. rsc.org

The table below provides examples of the structural diversity achieved with pyrazine-dicarboxylate ligands.

Compound/SystemMetal Ion(s)Primary LigandDimensionalityKey Structural FeatureReference
[Zn(pz25dc)(DMF)2]Zn(II)Pyrazine-2,5-dicarboxylate1DLinear polymeric chain researchgate.net
Co(H2O)4(pyz)Co(II)Pyrazine, Succinate1DChain structure acs.org
Cd(II) Coordination PolymerCd(II)5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid2DLayered network nih.gov
Ag(I) ComplexAg(I)1,3-thiazolidine-2,4-dicarboxylate2DLayered network with Ag-Ag interaction researchgate.net
[Co3(btdc)3(pz)(dmf)2]Co(II)2,2′-bithiophen-5,5′-dicarboxylate, Pyrazine3DFramework from trinuclear building blocks nih.gov
[Co(H2O)(pyz)(suc)]Co(II)Pyrazine, Succinate3D3D Coordination Polymer nih.govacs.org

Tailoring Porosity and Framework Stability in Pyrazine-2,6-dicarboxylate MOFs

The utility of MOFs in applications such as gas storage, separation, and catalysis is intrinsically linked to their porosity and stability. Tailoring these properties in frameworks based on pyrazine-2,6-dicarboxylate is a key area of research. While many MOFs suffer from poor stability, various strategies can be employed to enhance their robustness. rsc.orgscispace.com

One of the most effective strategies for improving MOF stability is to strengthen the metal-ligand coordination bonds. mit.edu This can be achieved by:

Using High-Valent Metal Ions: Hard acids like Zr⁴⁺, Fe³⁺, and Al³⁺ form stronger bonds with hard oxygen-donor carboxylate groups compared to divalent metal ions. nih.gov This often results in MOFs with exceptional chemical and thermal stability.

Increasing Ligand Basicity: Ligands with greater donating ability, or higher basicity (pKₐ), form stronger heterolytic metal-ligand bonds, which can enhance framework stability, particularly against hydrolysis. mit.edumit.edu Pyrazine-based linkers, with their nitrogen and oxygen donors, can contribute to this enhanced stability.

Increasing Connectivity: Frameworks constructed from secondary building units (SBUs) with higher connectivity to the linkers generally exhibit greater stability. mit.edu The multitopic nature of pyrazine-2,6-dicarboxylate allows for the potential formation of highly connected nodes.

Porosity can be tailored by adjusting the length and geometry of the organic linker. While pyrazine-2,6-dicarboxylate itself has a fixed size, using it in combination with longer co-ligands or "pillar" molecules can systematically expand the pore dimensions of the resulting framework. For example, in a series of zinc MOFs, two-dimensional layers formed by a pyrazine tetracarboxylate linker were connected by dipyridinylbenzene pillars to construct a 3D framework with high porosity. rsc.org

The stability of pyrazine-dicarboxylate MOFs is crucial for practical applications. For instance, a pyrazine-containing Zr-MOF (pz-UiO-66) was synthesized for the selective removal of copper from strongly acidic solutions, demonstrating excellent stability under harsh conditions. researchgate.net The robustness of the framework is often evaluated by its tolerance to water, acidic or basic solutions, and high temperatures. Strategies to improve stability include creating hydrophobic pore environments to protect weaker coordination bonds from hydrolysis or using robust SBUs that are less susceptible to degradation. nih.gov

Functionalization of Pyrazine-2,6-dicarboxylate Linkers for Tunable Properties

Post-synthetic modification or de novo synthesis with functionalized linkers is a powerful strategy for tuning the properties of MOFs. By introducing specific functional groups onto the pyrazine-2,6-dicarboxylate backbone, one can systematically alter the framework's chemical environment, porosity, and electronic properties.

Transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for the functionalization of pyrazine rings, allowing for the formation of new C-C bonds. rsc.org These synthetic routes can be used to prepare more complex pyrazine-dicarboxylate linkers before their incorporation into a MOF. For example, synthesizing pyrazine-2,6-dicarbaldehydes provides a platform for further chemical transformations. researchgate.net

Functionalization can impart specific properties to the resulting MOF:

Luminescence: Introducing chromophoric or luminescent groups to the linker can create MOFs for sensing applications. In one study, the functionalization of a linker with a pyrazine core in a europium-based MOF led to a significant increase in luminescence emission, enhancing its capability as a ratiometric sensor for phosphate (B84403) ions. nih.gov

Catalysis: Attaching catalytically active sites to the linker can produce heterogeneous catalysts with high selectivity.

Selective Adsorption: Modifying the pore surface with functional groups can enhance the selective adsorption of specific molecules. For example, the nitrogen atoms in the pyrazine ring can act as Lewis basic sites, providing specific interaction points for guest molecules. The coordination of pyrazine nitrogen atoms with copper ions was identified as the key mechanism for the selective capture of copper by the pz-UiO-66 MOF. researchgate.net

The synthesis of pyrazine-2,6-dicarboxamide derivatives, for example, demonstrates how the carboxylate groups can be modified. nih.gov Such modifications can introduce new hydrogen-bonding capabilities or alter the electronic nature of the linker, thereby influencing the framework assembly and its final properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing valuable information about functional groups and molecular structure. In the analysis of pyrazine-2,6-dicarboxylic acid dihydrate, these techniques are crucial for identifying the characteristic vibrations of the pyrazine (B50134) ring, the carboxylic acid groups, and the water molecules of hydration.

The IR spectrum of pyrazinecarboxylic acids exhibits broad absorption bands in the region of 2450 cm⁻¹ and 1900 cm⁻¹, which are characteristic of the strong intramolecular hydrogen bonding involving the carboxylic acid protons and the ring nitrogen atoms. jst.go.jp The O-H stretching vibrations of the carboxylic acid groups and the water molecules are typically observed as a broad band in the high-frequency region, generally between 3200 and 3000 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong and prominent band in the IR spectrum, usually found in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The C-O stretching and O-H in-plane deformation vibrations of the carboxylic acid group are expected between 1340-1300 cm⁻¹ and 1310-1260 cm⁻¹, respectively. jst.go.jp Vibrations associated with the pyrazine ring, such as C-H stretching, C=N stretching, and ring deformation modes, also provide characteristic signals. Aromatic C-H stretching vibrations typically appear between 3089 and 2940 cm⁻¹. researchgate.net

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching of the pyrazine ring would be a strong feature in the Raman spectrum.

Table 1: Characteristic Infrared Absorption Bands for Pyrazine-2,6-dicarboxylic Acid Derivatives

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H Stretching (Carboxylic Acid & Water)3200-3000Broad, Strong
C-H Stretching (Aromatic)3100-3000Medium
C=O Stretching (Carboxylic Acid)1725-1700Strong
C=N, C=C Stretching (Pyrazine Ring)1600-1400Medium-Strong
O-H In-plane Bending1440-1395Medium
C-O Stretching (Carboxylic Acid)1320-1210Strong
Ring Vibrations1200-1000Medium
C-H Out-of-plane Bending900-675Medium-Strong

Note: The exact positions of the absorption bands for this compound may vary slightly from the ranges provided, which are based on general values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of pyrazine-2,6-dicarboxylic acid, the protons on the pyrazine ring are expected to appear in the aromatic region of the spectrum. Due to the symmetry of the molecule, the two protons on the pyrazine ring are chemically equivalent and should give rise to a single signal. The chemical shift of these protons is influenced by the electron-withdrawing nature of the two carboxylic acid groups. For derivatives of 2-pyrazinecarboxylic acid, the pyrazine protons are typically observed in the range of 8.82-8.68 ppm in CDCl₃ and 8.99-8.86 ppm in DMSO-d₆. researchgate.net The acidic protons of the carboxylic acid groups are typically deshielded and may appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons of the water molecules of hydration would also give rise to a signal, the position of which can be dependent on the solvent and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of pyrazine-2,6-dicarboxylic acid would be expected to show signals for the carbon atoms of the pyrazine ring and the carbonyl carbons of the carboxylic acid groups. Due to the symmetry of the molecule, only three distinct carbon signals would be anticipated: one for the two equivalent carbonyl carbons, one for the two equivalent pyrazine carbons bearing the carboxylic acid groups, and one for the two equivalent pyrazine carbons with attached protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazine-2,6-dicarboxylic Acid

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹HPyrazine ring protons (H-3, H-5)8.5 - 9.0
¹HCarboxylic acid protons (-COOH)> 10 (broad)
¹³CCarbonyl carbons (-COOH)160 - 170
¹³CPyrazine ring carbons (C-2, C-6)145 - 155
¹³CPyrazine ring carbons (C-3, C-5)140 - 150

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π-π* transitions within the aromatic pyrazine ring. The presence of the carboxylic acid substituents can influence the energy of these transitions. Typically, N-containing aromatic molecules exhibit intense absorption bands in the UV region. For instance, pyridinedicarboxylate-Tb(III) complexes show broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. nih.gov

Luminescence spectroscopy, including fluorescence and phosphorescence, provides information about the excited states of a molecule. While pyrazine-2,6-dicarboxylic acid itself may not be strongly luminescent, its derivatives are known to act as sensitizers for lanthanide ion emission. rsc.orgnih.gov This indicates that the pyrazine-2,6-dicarboxylate ligand can efficiently absorb UV light and transfer the energy to a metal center, which then luminesces. The photophysical properties can be studied at low temperatures, such as 77 K, to gain a better understanding of the excited state dynamics, including intersystem crossing and energy transfer processes. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule (all electrons are paired), it is EPR silent. However, EPR spectroscopy is a powerful tool for studying metal complexes of pyrazine-2,6-dicarboxylic acid that contain paramagnetic metal centers, such as Cu(II). conicet.gov.arrsc.orgmdpi.com

In such complexes, the EPR spectrum provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can be used to determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the metal-ligand bonding. conicet.gov.ar For instance, studies on copper(II) complexes with pyridine-2,6-dicarboxylic acid have utilized EPR to characterize the geometry and electronic ground state of the copper center. conicet.gov.ar

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Hydrate Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is particularly useful for studying the thermal stability of compounds, decomposition pathways, and the stoichiometry of hydrates.

For this compound, a TGA experiment would be expected to show an initial mass loss corresponding to the removal of the two water molecules of hydration. This dehydration step provides information about the stability of the hydrate. Following dehydration, the anhydrous pyrazine-2,6-dicarboxylic acid would undergo further decomposition at higher temperatures. The decomposition of pyrazinedicarboxylic acids often involves decarboxylation, where the carboxylic acid groups are lost as carbon dioxide. ias.ac.inresearchgate.net The pyrazine ring itself will then decompose at even higher temperatures. The final products of the thermal decomposition in an inert atmosphere would be gaseous products, while in the presence of air, metal oxides would be formed if a metal were present.

A study on dihydrazinium pyrazinedicarboxylate monohydrate showed a weight loss corresponding to the loss of one water molecule, followed by decomposition of the anhydrous salt. ias.ac.in

Table 3: Expected Thermal Decomposition Stages for this compound

Temperature Range (°C)ProcessExpected Mass Loss (%)
~100 - 200Dehydration~17.6
> 200Decarboxylation~43.1 (for 2x CO₂)
Higher TemperaturesRing DecompositionFurther mass loss

Note: The temperature ranges and mass loss percentages are theoretical and can vary based on experimental conditions such as heating rate.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a bulk material and for obtaining information about its crystal structure and crystallinity. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that material.

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/m. researchgate.net The structure is composed of planar layers where the acid and water molecules interact through a network of hydrogen bonds. These layers are also connected by hydrogen bonds. researchgate.net

PXRD can be used to confirm the phase purity of a synthesized sample of this compound by comparing its experimental PXRD pattern to the one calculated from the known crystal structure. Any crystalline impurities would be detectable as additional peaks in the pattern. Furthermore, PXRD can be used to study phase transitions as a function of temperature or other variables. For example, variable-temperature PXRD could be used to monitor the changes in the crystal structure upon dehydration.

Theoretical and Computational Investigations of Pyrazine 2,6 Dicarboxylic Acid Dihydrate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the molecular geometry and electronic properties of pyrazine-2,6-dicarboxylic acid and its dihydrate form.

Molecular Geometry Optimization: DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule. electrochemsci.org For pyrazine-2,6-dicarboxylic acid, these calculations would confirm the planarity of the central pyrazine (B50134) ring. A key structural parameter is the dihedral angle between the carboxylic acid groups and the pyrazine ring. researchgate.net Experimental data for the dihydrate form show that the crystal structure is composed of planar layers where the acid and water molecules interact extensively. tandfonline.com In computational models of related pyridine (B92270) dicarboxylic acids, optimized geometries show that the planarity of the entire molecule can be influenced by the substitution pattern, with some isomers being more planar than others. electrochemsci.org For the 2,6-isomer, steric hindrance between the carboxylic groups is minimal, favoring a relatively planar conformation which is crucial for its packing in the solid state and its interaction with other molecules.

Electronic Structure Analysis: The electronic properties of a molecule are described by the distribution of electrons, which can be visualized through molecular orbitals. DFT calculations provide energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. electrochemsci.org A smaller energy gap suggests that the molecule is more reactive.

Other quantum chemical parameters derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of an atom to attract electrons.

Global Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

These parameters help in understanding the molecule's potential as an electron donor or acceptor in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

ParameterDescriptionTypical Calculated Values (Reference)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Varies with method and basis set.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Varies with method and basis set.
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity.Lower values suggest higher reactivity. electrochemsci.org
Electronegativity (χ) Measure of the power of an atom or group of atoms to attract electrons.Calculated from I and A.
Global Hardness (η) Resistance to charge transfer.Calculated from I and A.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation calculates the motion of atoms over time by numerically solving Newton's equations of motion. This approach is invaluable for understanding the dynamic behavior of pyrazine-2,6-dicarboxylic acid dihydrate in a condensed phase, such as in aqueous solution or its crystalline state.

In a typical MD simulation of this compound in water, the system would consist of one or more molecules of pyrazine-2,6-dicarboxylic acid and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field.

MD simulations can reveal:

Solvation Structure: How water molecules arrange around the pyrazine-2,6-dicarboxylic acid molecule, including the formation and lifetime of hydrogen bonds between the solute and solvent.

Conformational Dynamics: The flexibility of the molecule, such as the rotation of the carboxylic acid groups relative to the pyrazine ring.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, providing insights into its transport properties.

Crystal Dynamics: In the solid state, MD can model the vibrational motions of the molecules and water within the crystal lattice, helping to understand thermal stability and phase transitions.

Computational Modeling of Hydrogen Bonding and Supramolecular Interactions

The crystal structure of this compound is heavily influenced by hydrogen bonding. researchgate.nettandfonline.com The two carboxylic acid groups and the two nitrogen atoms of the pyrazine ring can act as hydrogen bond donors and acceptors, respectively. The two water molecules in the dihydrate form a bridge, creating an extensive network of hydrogen bonds that connects the acid and water molecules into planar layers. researchgate.nettandfonline.com

Computational methods are essential for quantifying these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds, including hydrogen bonds. It can identify bond critical points between atoms involved in a hydrogen bond and quantify the strength of that interaction based on the electron density at that point.

Energy Framework Calculations: These calculations, often based on DFT results, can estimate the interaction energies between molecules in a crystal, distinguishing between electrostatic, dispersion, and repulsion components to understand the forces driving the supramolecular assembly. rsc.org

Interaction TypeDonorAcceptorSignificance in Crystal Structure
O-H···O Carboxylic acid OH, Water OHCarboxylic acid C=O, Water OKey interaction forming layers of acid and water molecules. researchgate.nettandfonline.com
O-H···N Water OHPyrazine NLinks water molecules to the pyrazine core.
C-H···O Pyrazine C-HCarboxylic acid C=O, Water OWeaker interactions contributing to the stability of the 3D network.

Quantum Chemical Studies on Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can occur intramolecularly or intermolecularly. For pyrazine-2,6-dicarboxylic acid, proton transfer could occur between the two carboxylic acid groups, or from a carboxylic acid to a pyrazine nitrogen (forming a zwitterion), or be mediated by the water molecules in the dihydrate crystal.

Quantum chemical methods, including ab initio calculations and DFT, are used to study the potential energy surface of these reactions. chemrxiv.orgnih.gov These studies can:

Identify Transition States: Locate the highest energy point along the reaction pathway, which corresponds to the transition state.

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, which dictates the rate of the proton transfer reaction.

Analyze Reaction Mechanisms: Distinguish between different possible pathways, for example, a direct proton hop versus a concerted transfer involving a water molecule bridge (Grotthuss mechanism).

In some pyrazine-functionalized complexes, excited-state intramolecular proton transfer (ESIPT) has been observed, where the acidity or basicity of the molecule changes significantly upon electronic excitation, leading to proton transfer on an ultrafast timescale. nih.gov Theoretical calculations can model the potential energy surfaces of both the ground and excited electronic states to understand if such processes are feasible for pyrazine-2,6-dicarboxylic acid. nih.gov

Simulations of Ligand-Metal Ion Interactions and Coordination Preferences

Pyrazine-2,6-dicarboxylic acid is an excellent ligand for coordinating with metal ions due to the presence of two carboxylic acid groups and two nitrogen atoms, which can act as donor sites. nih.govnih.gov It can act as a chelating or bridging ligand, leading to the formation of mononuclear complexes or multi-dimensional coordination polymers. rsc.org

Computational simulations are widely used to predict and rationalize the coordination behavior of such ligands:

DFT Calculations on Metal Complexes: By modeling the interaction between the pyrazine-2,6-dicarboxylate anion and various metal ions (e.g., transition metals, lanthanides), DFT can predict the preferred coordination geometry (e.g., octahedral, square pyramidal), bond lengths, and bond angles. researchgate.netgexinonline.com It can also determine the binding energy, indicating the stability of the resulting complex.

Natural Bond Orbital (NBO) Analysis: This analysis can be performed on the DFT-optimized geometry of a metal complex to understand the nature of the metal-ligand bonds, quantifying the charge transfer from the ligand donor atoms to the metal ion.

These computational approaches are crucial for the rational design of new metal-organic frameworks (MOFs) and coordination polymers with desired properties, such as specific porosity, catalytic activity, or luminescence. researchgate.netresearchgate.net

Advanced Chemical Transformations and Derivatization Strategies of Pyrazine 2,6 Dicarboxylic Acid Dihydrate

Esterification Reactions for Ligand Modification and Functionalization

Esterification of pyrazine-2,6-dicarboxylic acid is a fundamental strategy for modifying its coordinating ability and solubility. The conversion of the carboxylic acid groups into esters alters the electronic and steric profile of the molecule, which in turn influences the properties of its metal complexes.

A standard procedure for synthesizing dialkyl esters of similar dicarboxylic acids involves refluxing the diacid in an excess of the corresponding alcohol with a catalytic amount of a strong acid, such as sulfuric acid. For instance, the synthesis of dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid is achieved by heating the diacid in methanol (B129727) or ethanol (B145695) with concentrated H₂SO₄ for an extended period. nih.gov This method is broadly applicable to pyrazine-2,6-dicarboxylic acid, yielding the corresponding dialkyl pyrazine-2,6-dicarboxylates.

The resulting esterified ligands, such as pyridine-2,6-dicarboxylic acid esters, have been shown to act as effective O,N,O-pincer ligands in the formation of coordination complexes. mdpi.comresearchgate.net For example, the reaction of pyridine-2,6-dicarbonyl dichloride with anhydrous copper(II) chloride and triethylamine (B128534) in methanol or phenol (B47542) under non-aqueous conditions yields mononuclear Cu(II) complexes. mdpi.comresearchgate.net These reactions highlight the utility of the ester derivatives in creating specific coordination environments around a metal center.

Metal-ion-promoted ester hydrolysis can also serve as a route to new ligands and coordination compounds. The reaction of copper(II) salts with the dimethyl esters of pyrazine-2,3-dicarboxylic acid has been shown to result in the partial hydrolysis of the ligand. nih.gov This in-situ modification can lead to the formation of unique coordination networks.

Reactants Conditions Product Reference
5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, Methanol, H₂SO₄Reflux, 16 hDimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate nih.gov
5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, Ethanol, H₂SO₄RefluxDiethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate nih.gov
Pyridine-2,6-dicarbonyl dichloride, CuCl₂, NEt₃, MethanolRoom Temperature, 16 h(HNEt₃)[Cu(pydicMe₂)Cl₃] mdpi.comresearchgate.net

Reduction and Decarboxylation Pathways

Reduction and decarboxylation of pyrazine-2,6-dicarboxylic acid open up pathways to pyrazine (B50134) derivatives with different substitution patterns, which can be valuable intermediates in organic synthesis.

Decarboxylation of pyrazine dicarboxylic acids can be a critical step in the synthesis of other functionalized pyrazines. For instance, pyrazinoic acid, a compound with tuberculostatic activity, can be prepared through the decarboxylation of pyrazine-2,3-dicarboxylic acid. google.com A process for the decarboxylation of the monopotassium salt of pyrazine-2,3-dicarboxylic acid involves heating it in the presence of a polar solvent. google.com This method allows for the isolation of potassium pyrazinoate, which can then be acidified to yield pyrazinoic acid. google.com It is noted that the decarboxylation is a sensitive process, as the resulting pyrazinoic acid can be further decarboxylated to pyrazine. google.com

Copper(II) has been shown to facilitate the decarboxylation of 3,5-pyrazole-dicarboxylic acid in a pyridine-water mixture. rsc.org This process involves the generation of reactive radicals through the elongation of the Cu(II)-O(carboxyl) bond, leading to the construction of new pyridyl-pyrazole skeletons. rsc.org Such metal-facilitated decarboxylation could present a viable, though less common, pathway for modifying pyrazine-2,6-dicarboxylic acid.

Information regarding the direct reduction of the carboxylic acid groups on pyrazine-2,6-dicarboxylic acid to hydroxymethyl or methyl groups is less prevalent in the reviewed literature. However, general methods for the reduction of aromatic carboxylic acids, such as using strong reducing agents like lithium aluminum hydride or diborane, could potentially be applied, provided the pyrazine ring is stable under these conditions.

Starting Material Reaction Key Conditions Product Reference
Monopotassium salt of pyrazine-2,3-dicarboxylic acidDecarboxylationHeating in a polar solventPotassium pyrazinoate google.com
3,5-Pyrazole-dicarboxylic acidCopper(II)-facilitated decarboxylationPyridine-water mixturePyridyl-pyrazole carboxylic compounds rsc.org

Amidation and Hydrazide Formation for New Ligand Architectures

The conversion of the carboxylic acid groups of pyrazine-2,6-dicarboxylic acid into amides and hydrazides is a powerful method for constructing new ligand architectures with diverse coordination properties and potential for forming extended hydrogen-bonded networks.

The synthesis of amides can be achieved through the condensation of the corresponding acid chloride with an appropriate amine. For example, a series of substituted amides were prepared from pyrazine-2-carboxylic acid chlorides and various ring-substituted anilines. researchgate.netnih.gov This general approach involves first converting the carboxylic acid to the more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. nih.gov Triethylamine is often added to the reaction mixture to neutralize the HCl generated during the condensation. nih.gov

Boric acid has also been reported as an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to methods requiring stoichiometric activating agents. orgsyn.org This method has been successfully applied to the synthesis of a variety of carboxamides, including those derived from dicarboxylic acids. orgsyn.org

Hydrazide formation provides another avenue for ligand design. The reaction of dicarboxylic acids with hydrazine (B178648) can yield hydrazides, which are versatile precursors for more complex ligands. google.com The structure of the adduct of pyrazine-2,6-dicarboxylic acid with hydrazine has been studied, revealing that the acid molecules can exist in both neutral and zwitterionic forms within the crystal lattice, bridged by hydrazine molecules through a network of hydrogen bonds. researchgate.netresearchgate.net This demonstrates the potential for creating intricate supramolecular assemblies.

Starting Material Reagents Product Type Key Findings Reference
6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorideRing substituted anilinesSubstituted amidesSynthesis of amides with antimycobacterial and antifungal activities. researchgate.net
Pyridine-2,6-dicarboxylic acidOxalyl chloride, Aromatic amines, TriethylamineDicarboxamidesSimple condensation of acyl chlorides with aromatic amines. nih.gov
Pyrazine-2,6-dicarboxylic acidHydrazineHydrazine adductFormation of a hydrogen-bonded network with both neutral and zwitterionic acid molecules. researchgate.netresearchgate.net

Regioselective Modifications and Synthetic Route Development

The development of synthetic routes for regioselective modifications of the pyrazine-2,6-dicarboxylic acid core is crucial for accessing derivatives with precisely controlled substitution patterns. The inherent electron-deficient nature of the pyrazine ring influences its reactivity towards electrophilic and nucleophilic substitution.

Due to the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid groups, electrophilic aromatic substitution on the pyrazine ring is generally difficult. acs.org This makes direct functionalization of the C-3 and C-5 positions challenging. Therefore, synthetic strategies often rely on the functionalization of pre-substituted pyrazine precursors.

One common approach involves the use of halogenated pyrazines as versatile intermediates. For example, 2,6-dichloropyrazine (B21018) can undergo palladium-catalyzed Suzuki coupling reactions with boronic acids to introduce aryl or other organic moieties at the 2 and 6 positions. nih.gov While this example starts from a dichloropyrazine, a similar strategy could be envisioned where the carboxylic acid groups of pyrazine-2,6-dicarboxylic acid are first converted to another functional group that can be displaced or transformed.

The synthesis of pyrazine derivatives often involves condensation reactions. researchgate.netunimas.my For example, the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes is a classical method for forming the pyrazine ring. researchgate.net By using appropriately substituted starting materials, one can control the substitution pattern of the resulting pyrazine.

A review of pyrazine synthesis highlights various approaches, including condensation reactions, ring closures, and metal-catalyzed reactions, which primarily target substitution at the 2, 3, 5, and 6 positions of the pyrazine ring. researchgate.netunimas.my For the development of regioselective routes starting from pyrazine-2,6-dicarboxylic acid, transformations of the carboxylic acid groups into other functionalities that can direct or facilitate further substitution would be a key strategy. For instance, conversion to an amide followed by a Hofmann, Curtius, or Lossen rearrangement could provide access to aminopyrazines, which could then undergo further derivatization.

Synthetic Strategy Precursor/Intermediate Reaction Type Outcome Reference
Suzuki Coupling2,6-DichloropyrazinePalladium-catalyzed cross-couplingSynthesis of 2,6-diphenylpyrazine (B1267240) derivatives. nih.gov
Condensation Reaction1,2-Dicarbonyl compounds and 1,2-diaminoethanesRing formationFormation of substituted pyrazines. researchgate.net
Acceptorless Dehydrogenative Coupling2-AminoalcoholsManganese-catalyzed couplingSynthesis of 2,5-dialkyl-substituted symmetrical pyrazines. acs.org

Exploration of Pyrazine 2,6 Dicarboxylic Acid Dihydrate in Advanced Materials Science Excluding Biomedical

Catalysis Applications of Pyrazine-2,6-dicarboxylate Metal Complexes

Heterogeneous and Homogeneous Catalysis

In heterogeneous catalysis, pyrazine-dicarboxylate linkers are integral to building robust Metal-Organic Frameworks (MOFs). These crystalline, porous materials confine catalytically active metal centers within a well-defined, accessible structure. An example is the pyrazolate MOF named PCN-300, which features a lamellar structure with distinct Cu centers. nih.gov This MOF demonstrates exceptional stability and acts as a highly efficient heterogeneous catalyst. nih.gov Another instance is a novel three-dimensional MOF constructed with 2-pyrazinecarboxylic acid and heterometallic [Fe-Ag] building units, which exhibits size-selective Lewis acid catalysis. acs.org The defined pore structure of these MOFs allows them to selectively admit reactants that fit within their channels, leading to high product selectivity.

In the realm of homogeneous catalysis, manganese pincer complexes have been utilized for the synthesis of pyrazine (B50134) derivatives through acceptorless dehydrogenative coupling routes. acs.org Studies using mercury poisoning tests on these reactions suggest a homogeneous catalytic pathway, where the catalyst and reactants are in the same phase. acs.org

Enhancing Reaction Rates and Selectivity

The structured environment of pyrazine-based MOF catalysts is key to their ability to enhance reaction rates and selectivity. The synergy between the active metal centers (e.g., Cu-porphyrin sites) and the framework structure in PCN-300 endows it with outstanding catalytic activity in cross dehydrogenative coupling reactions to form C-O bonds, outperforming its homogeneous counterparts. nih.gov This MOF can directly activate C-H bonds, a challenging chemical transformation, and demonstrates superior recyclability and compatibility with various substrates. nih.gov The catalytic performance for the cross dehydrogenative coupling reaction is detailed in the table below.

CatalystSubstrateReactionYieldReference
PCN-300Phenols and other substratesC-O Cross Dehydrogenative CouplingUp to 96% nih.gov
Homogeneous Cu-porphyrinPhenols and other substratesC-O Cross Dehydrogenative CouplingLower than PCN-300 nih.gov

Sensing and Detection Technologies (Non-biomedical)

Lanthanide metal complexes incorporating pyrazine-2,6-dicarboxylic acid (H₂PYZ) exhibit unique photophysical properties, making them promising candidates for sensing and detection technologies. These complexes demonstrate efficient metal-centered luminescence, a phenomenon crucial for optical sensing applications. nih.govnih.gov

Complexes of Europium(III) and Ytterbium(III) with pyrazine-2,6-dicarboxylate show strong luminescence in the visible and near-infrared (NIR) regions, respectively. nih.gov The pyrazine-dicarboxylate ligand acts as an "antenna," efficiently absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.gov While direct non-biomedical sensing applications for the 2,6-isomer are still under exploration, the principle has been demonstrated with related structures. For instance, lanthanide MOFs using other pyrazine carboxylate isomers have been developed as ratiometric luminescence sensors for volatile organic compounds (VOCs), such as ethanol (B145695) vapor. researchgate.net In these systems, the interaction of the analyte with the framework alters the energy transfer efficiency between different lanthanide ions (e.g., Tb³⁺ and Eu³⁺), leading to a detectable change in the luminescence ratio. researchgate.net Similarly, lanthanide-incorporated tellurotungstates bridged by 2,5-pyrazine dicarboxylic acid have been investigated for their temperature-dependent fluorescence properties, suggesting their potential use as luminescent thermometers. acs.org

The strong luminescence and stability of Eu(III) complexes with pyrazine-2,6-dicarboxylic acid, which can achieve a total quantum yield of approximately 60.9% in the solid state, underscore their potential for developing robust optical sensors. nih.gov

Gas Adsorption and Separation in MOFs

Metal-Organic Frameworks constructed with pyrazine-dicarboxylic acid and its derivatives are highly effective materials for gas adsorption and separation, which has potential applications for environmental protection. rsc.org Their high porosity, large surface areas, and tunable pore sizes allow for the selective capture of specific gases.

MOFs based on zinc and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have demonstrated permanent porosity with high Brunauer-Emmett-Teller (BET) surface areas, reaching up to 1324 m²/g. rsc.org These materials show favorable selectivity for CO₂ and light hydrocarbons. rsc.org The precise control over the framework's topology, achieved by varying synthesis conditions, allows for the optimization of pore size distributions for specific separation tasks. rsc.org The performance of these MOFs in gas adsorption highlights their potential for applications like natural gas purification and carbon capture.

MOF IsomerBET Surface Area (m²/g)Pore Size (nm)Key Separation PerformanceReference
Zn₂(TCPP)(DPB) Isomer 113240.93Favorable selectivity for C₃H₈/C₃H₆ over CH₄ rsc.org
Zn₂(TCPP)(DPB) Isomer 212471.02Favorable selectivity for C₃H₈/C₃H₆ over CH₄ rsc.org

Energy Storage and Conversion Materials

Pyrazine-based materials are gaining considerable attention as next-generation electrodes for electrochemical energy storage devices like batteries and supercapacitors. researchgate.net The inclusion of pyrazine-dicarboxylate and related ligands in MOFs and other organic structures creates materials with rich redox-active sites, inherent electrical conductivity, and high surface areas, all of which are beneficial for energy storage. researchgate.netrsc.org

A novel pyrazine-based 2D conductive MOF (TPQG-Cu-MOF) has been designed for efficient lithium storage, showcasing the potential of these materials in lithium-ion batteries. researchgate.net Another family of MOFs with the formula M(dca)₂pyz (where M = Fe, Co, Ni) has also been studied as sustainable anodes. The iron-based variant, Fe(dca)₂pyz, delivers a high specific capacity and excellent cycle stability, attributed to a conversion reaction with the iron atoms and lithium insertion into the ligands. rsc.org

Beyond batteries, pyrazine-based organic materials are being developed for supercapacitors. A novel electrode material, Pyz-ANQ, composed of hexaketocyclohexane and 2,3-diaminoanthraquinone subunits, exhibits efficient pseudocapacitive performance due to its reversible redox chemistry. researchgate.net

MaterialApplicationKey Performance MetricReference
Fe(dca)₂pyz MOFLi-Ion Battery AnodeSpecific capacity of 519 mAh g⁻¹ after 450 cycles rsc.org
Co(dca)₂pyz MOFLi-Ion Battery AnodeSpecific capacity of 148 mAh g⁻¹ after 450 cycles rsc.org
Ni(dca)₂pyz MOFLi-Ion Battery AnodeSpecific capacity of 57 mAh g⁻¹ after 450 cycles rsc.org
Pyz-ANQSupercapacitor ElectrodeEnergy density of 2.6 Wh kg⁻¹ at 4.7 kW kg⁻¹ power density researchgate.net

Environmental Remediation Applications (e.g., adsorption, degradation)

Complexes and MOFs derived from pyrazine-dicarboxylic acid are proving to be effective materials for environmental remediation, capable of both adsorbing heavy metals and catalytically degrading organic pollutants.

For adsorption, a MOF synthesized using terephthalate (B1205515) and pyrazine linkers with cobalt and nickel metal nodes has been utilized as an effective adsorbent for chromium in water. mdpi.comresearchgate.net This material achieved a chromium ion adsorption capacity of approximately 96% from a 50 ppm initial concentration. mdpi.comresearchgate.net The high surface area and tailored functionality of MOFs make them ideal for capturing toxic heavy metal ions from wastewater. nih.gov

In the area of pollutant degradation, pyrazine-based complexes act as powerful photocatalysts. A novel cadmium(II) porphyrin complex functionalized with pyrazine showed excellent photocatalytic activity, achieving 80% degradation of the reactive dye Levafix Blue CA under visible light. nih.govresearchgate.net Furthermore, iron-based MOFs constructed with pyrazine-dicarboxylic acid (PzDC) and amino terephthalic acid have been developed to enhance the generation of hydroxyl radicals (•OH) in Fenton-like processes. nih.gov The inclusion of PzDC ligands creates an O-Fe-N coordination environment that accelerates the crucial Fe(II)/Fe(III) cycling, boosting the degradation efficiency of persistent organic pollutants like the antibiotic sulfamethoxazole. nih.gov

MaterialApplicationPollutantRemoval EfficiencyReference
CoNi-terephthalate-pyrazine MOFAdsorptionChromium (Cr)~96% mdpi.comresearchgate.net
[Cd(TMPP)(Pyz)]Photocatalytic DegradationLevafix Blue CA (dye)80% nih.govresearchgate.net
Fe-ATA/PzDC-7:3 MOFFenton-like DegradationSulfamethoxazole (antibiotic)1.6 times higher •OH concentration than unregulated Fe-ATA nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Paradigms

Research on Pyrazine-2,6-dicarboxylic acid dihydrate has been primarily anchored in the fields of crystal engineering and coordination chemistry. The foundational understanding of this compound stems from detailed crystallographic studies, which have elucidated its inherent structural features that make it a valuable component for constructing more complex architectures.

A central paradigm in the study of this compound is its pronounced ability to form extensive hydrogen-bonding networks. The crystal structure of the dihydrate itself is characterized by planar layers where the acid and water molecules are interconnected through a robust system of hydrogen bonds. tandfonline.com This inherent capacity for directed intermolecular interactions is a recurring theme and a primary driver for its use in supramolecular assembly.

The utility of Pyrazine-2,6-dicarboxylic acid as a ligand in coordination chemistry represents a major area of investigation. Its nitrogen atoms within the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing it to act as a versatile linker for metal ions. This has led to the successful synthesis of a wide array of coordination polymers and metal-organic frameworks (MOFs). The specific coordination modes can be influenced by the choice of metal ion and reaction conditions, leading to diverse structural dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. nih.gov

A significant research finding is the application of these coordination compounds in the development of functional materials. For instance, complexes of Pyrazine-2,6-dicarboxylic acid with lanthanide ions, such as Europium(III), have been shown to exhibit highly efficient luminescence. nih.gov This has opened avenues for their use in optical materials and sensors. Furthermore, the porous nature of MOFs constructed from this ligand has been exploited for applications in gas adsorption and storage. The ability to create tunable porous structures allows for the selective capture of gases, a property of considerable interest for environmental and industrial applications.

The following table summarizes some of the key research findings and the properties of materials derived from Pyrazine-2,6-dicarboxylic acid.

Research AreaKey FindingsResulting Properties/Applications
Crystal EngineeringFormation of extensive hydrogen-bonding networks in the dihydrate crystal structure. tandfonline.comPredictable supramolecular assemblies.
Coordination ChemistryVersatile coordination modes with various metal ions, leading to the formation of coordination polymers and MOFs. nih.govTunable structural architectures (1D, 2D, 3D).
Luminescent MaterialsEfficient sensitization of lanthanide ion luminescence, particularly Eu(III). nih.govPotential for use in optical devices and sensors.
Porous MaterialsConstruction of MOFs with porous structures.Applications in gas sorption and separation.

Unexplored Avenues and Challenges in this compound Research

Despite the progress made, several avenues in the research of this compound remain underexplored, and certain challenges persist. A primary challenge lies in achieving precise control over the dimensionality and topology of the resulting coordination polymers and MOFs. The final structure is often sensitive to subtle changes in synthetic conditions such as temperature, solvent, and pH, which can make the targeted synthesis of specific architectures a non-trivial endeavor.

The synthesis of multifunctional materials based on this ligand is an area that warrants further investigation. While properties like luminescence and porosity have been explored, the integration of multiple functionalities into a single framework is a promising but challenging goal. For example, creating materials that combine catalytic activity with selective sensing capabilities could lead to novel applications.

The stability of the synthesized frameworks, particularly in aqueous or harsh chemical environments, remains a significant hurdle for practical applications. While some MOFs exhibit good stability, enhancing the robustness of these materials without compromising their functional properties is a key research challenge. This is particularly relevant for applications in areas such as catalysis and environmental remediation. researchgate.net

Furthermore, the exploration of Pyrazine-2,6-dicarboxylic acid derivatives could open up new possibilities. Systematic modification of the pyrazine ring or the carboxylate groups could be used to fine-tune the electronic properties, steric hindrance, and coordination behavior of the ligand, leading to materials with enhanced or novel properties.

Potential for Interdisciplinary Collaborations and Novel Material Discovery

The unique properties of materials derived from this compound create a fertile ground for interdisciplinary collaborations and the discovery of novel materials with wide-ranging applications.

In the field of environmental science , the development of robust and selective MOFs for the capture of pollutants is a promising area. Collaborations with environmental engineers could lead to the design of materials tailored for the removal of specific heavy metal ions or organic pollutants from water. researchgate.netmdpi.com The porous nature of these materials also makes them candidates for carbon capture and sequestration technologies.

The luminescent properties of lanthanide complexes of Pyrazine-2,6-dicarboxylic acid suggest potential applications in biomedical imaging and sensing . Interdisciplinary research involving biologists and medical researchers could explore the use of these materials as biocompatible probes for in vitro and in vivo imaging. Their ability to act as sensors could be harnessed for the detection of biologically relevant molecules.

In the realm of drug delivery , the porous MOFs could be investigated as potential carriers for therapeutic agents. The tunable pore size and the possibility of functionalizing the framework could allow for the controlled release of drugs. This would necessitate collaboration with pharmacologists and experts in nanomedicine to address challenges related to biocompatibility and targeted delivery.

The field of materials science itself offers numerous opportunities for novel discoveries. The use of Pyrazine-2,6-dicarboxylic acid in the construction of mixed-metal or mixed-ligand frameworks could lead to materials with synergistic properties. Furthermore, the exploration of their electronic and magnetic properties could pave the way for their use in advanced electronic and spintronic devices. rsc.org

The following table outlines potential interdisciplinary collaborations and the novel materials that could emerge.

Interdisciplinary FieldPotential ApplicationNovel Material/System
Environmental ScienceSelective removal of pollutants from water.Highly stable and selective MOFs for heavy metal and organic pollutant adsorption. researchgate.netmdpi.com
Biomedical ImagingIn vitro and in vivo imaging probes.Biocompatible, luminescent lanthanide-based MOFs.
Drug DeliveryControlled release of therapeutic agents.Functionalized, porous MOFs as drug carriers.
Materials ScienceAdvanced electronic and magnetic materials.Mixed-metal and mixed-ligand frameworks with tailored electronic and magnetic properties. rsc.org

Q & A

Q. Key Parameters

StepConditions
Reflux12 h, 2-propanol, H₂SO₄
NeutralizationNa₂CO₃(aq) to pH ~7
CrystallizationSlow evaporation, RT, 5 days

Advanced: How do pH variations influence the structural diversity of pyrazine-2,6-dicarboxylate-based coordination polymers?

pH critically determines ligand protonation states and metal-ligand binding modes. For example:

  • Low pH (3.5–4.2) : Favors partial deprotonation of carboxylate groups, enabling bridging modes (e.g., μ₂-O,O') in 1D chains or 2D layers .
  • Neutral pH (6–7) : Full deprotonation promotes higher-dimensional networks (3D frameworks) via N,O-chelation and interlayer hydrogen bonding .
  • High pH (>8) : Risk of ligand degradation or hydroxide precipitation, requiring careful buffering .

Case Study : At pH 4.22, [Cd(pzdc)₀.₅(L)]ₙ·nH₂O forms a 3D supramolecular structure stabilized by π-π stacking and hydrogen bonds, whereas acidic conditions (<3.5) yield less-ordered aggregates .

Basic: What analytical techniques confirm the purity and structure of this compound?

  • IR Spectroscopy : Validate carboxylate stretching vibrations (ν(C=O) ~1680 cm⁻¹, ν(COO⁻) ~1400 cm⁻¹) and hydrate O–H bonds (~3400 cm⁻¹) .
  • Single-Crystal X-Ray Diffraction (SHELX) : Resolve bond lengths (e.g., C–O = 1.24–1.28 Å, C=O = 1.20 Å) and dihedral angles (e.g., 3.0° between carboxylate groups) .
  • Elemental Analysis : Match experimental C/N/O ratios to theoretical values (e.g., C₆H₆N₂O₆: C 35.3%, N 13.7%, O 47.1%) .

Advanced: How to address contradictions in reported coordination environments of pyrazine-2,6-dicarboxylate metal complexes?

Discrepancies often arise from solvent effects, counterion interactions, or crystallization conditions. For example:

  • Ca(II) Complexes : Pyrazine-2,6-dicarboxylate may adopt μ₃-bridging in anhydrous conditions (CN = 8) or μ₂-bridging with aqua ligands in hydrous systems (CN = 6) .
  • Li(I) Complexes : Protonated carboxylate groups in [Li(pzdc)(H₂O)]ₙ form short hydrogen bonds (O–H⋯O = 2.455 Å), altering coordination geometry versus fully deprotonated analogs .

Q. Resolution Strategy :

Compare bond valence sums (BVS) to validate metal oxidation states.

Use temperature-dependent XRD to assess solvent loss effects.

Employ DFT calculations to model energetically favorable coordination modes .

Advanced: What challenges arise in crystallographic refinement of pyrazine-2,6-dicarboxylate complexes, and how are they mitigated?

  • Disorder in Hydrate Molecules : Solvent water molecules often exhibit positional disorder. Mitigate via SQUEEZE (PLATON) or iterative occupancy refinement in SHELXL .
  • Twinned Crystals : Common in high-symmetry space groups (e.g., P21/m). Use TWIN/BASF commands in SHELX to model twin domains .
  • Weak Diffraction : Crystals sensitive to radiation damage require low-temperature (100 K) data collection and synchrotron sources .

Example : In [Li(pzdc)(H₂O)]ₙ, hydrogen atoms on water required riding models (C–H = 0.93 Å, Uiso = 1.2 Ueq(C)) to stabilize refinement convergence .

Basic: How to optimize ligand purification for this compound?

  • Recrystallization : Dissolve in hot ethanol, filter impurities via activated charcoal, and cool to 4°C for high-purity crystals (≥98% by acid-base titration) .
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeOH gradient) to isolate trace isomers .

Q. Purity Metrics

MethodPurity Threshold
IRν(C=O) ±5 cm⁻¹ deviation
HPLCPeak area ≥98%

Advanced: What role do hydrogen-bonding networks play in stabilizing pyrazine-2,6-dicarboxylate supramolecular architectures?

Hydrogen bonds between carboxylate O atoms, hydrate water, and heterocyclic N atoms dictate packing motifs:

  • 1D Chains : O–H⋯O bonds (2.60–2.80 Å) link adjacent metal centers .
  • 2D Layers : N–H⋯O interactions (2.45–2.55 Å) connect ribbons into sheets .
  • 3D Frameworks : Interlayer O–H⋯N bonds (2.70 Å) enable porosity for gas adsorption .

Case Study : In {[Ca₂(pzdc)₂(H₂O)₆]·2H₂O}ₙ, a cross-linked layer forms via μ₂-aqua bridges and O–H⋯O bonds (2.85 Å), with solvate water filling interlayer spaces .

Advanced: How to resolve discrepancies in thermal stability data for pyrazine-2,6-dicarboxylate coordination polymers?

Reported decomposition temperatures (Td) vary due to:

  • Hydration State : Anhydrous complexes (Td ~300°C) decompose earlier than hydrates (Td ~150°C) due to bound water loss .
  • Metal-Ligand Strength : Transition metals (e.g., Cu²⁺, Td = 270°C) stabilize frameworks better than alkali metals (e.g., Li⁺, Td = 180°C) .

Q. Methodological Fixes :

  • Perform thermogravimetric analysis (TGA) under inert gas (N₂) to avoid oxidative side reactions.
  • Correlate TGA with variable-temperature PXRD to track phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.